(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid
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Overview
Description
Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder and generalized anxiety disorder . It is the S-enantiomer of citalopram, which means it is a more refined version of the racemic mixture of citalopram . Escitalopram is known for its high selectivity and potency in inhibiting the serotonin transporter, making it a widely prescribed antidepressant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram involves several key steps. One common method includes the isolation of a diol compound as an oxalate salt, followed by the resolution of the diol compound and cyclization of the resolved compound . Another method involves the chromatographic separation of the enantiomers of citalopram using a chiral stationary phase such as Chiralpak AD or Chiralcel OD . The process typically includes the cyanation of optically active intermediates .
Industrial Production Methods
Industrial production of escitalopram often involves the use of large-scale chromatographic techniques to separate the enantiomers of citalopram. The resolved S-enantiomer is then subjected to further chemical reactions to produce escitalopram . The use of chiral stationary phases and the resolution of diol compounds are critical steps in ensuring the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Escitalopram undergoes various chemical reactions, including:
Oxidation: Conversion of the cyano group to a carboxylic acid.
Reduction: Not commonly reported for escitalopram.
Substitution: Replacement of the cyano group with ester groups such as allyl, propargyl, methoxyethyl, benzyl, and ρ-tolyl.
Common Reagents and Conditions
Substitution: Often carried out using esterification reagents like alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: 5-carboxyescitalopram.
Substitution: Various ester analogues of escitalopram.
Scientific Research Applications
Escitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the effects of chirality on drug efficacy . In biology and medicine, escitalopram is used to investigate the mechanisms of depression and anxiety disorders, as well as the role of serotonin in mood regulation . Industrially, it is a key component in the production of antidepressant medications .
Mechanism of Action
Escitalopram works by selectively inhibiting the reuptake of serotonin, a neurotransmitter, in the brain . This inhibition increases the levels of serotonin available in the synaptic cleft, enhancing serotonergic neurotransmission . The primary molecular target for escitalopram is the serotonin transporter (SERT), which is responsible for serotonin reuptake at the terminals and cell bodies of serotonergic neurons . Escitalopram also exhibits allosteric modulation of SERT, which may contribute to its superior efficacy and faster onset of action compared to other SSRIs .
Comparison with Similar Compounds
Similar Compounds
Citalopram: The racemic mixture from which escitalopram is derived.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI used for similar indications.
Sertraline: Another SSRI with comparable efficacy.
Uniqueness of Escitalopram
Escitalopram is unique in its high selectivity and potency for the serotonin transporter compared to other SSRIs . It has been shown to be more effective than citalopram in achieving acute response and remission in patients with major depressive disorder . Additionally, escitalopram’s allosteric modulation of SERT sets it apart from other SSRIs, potentially contributing to its superior clinical outcomes .
Properties
Molecular Formula |
C22H23FN2O5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-6-8-18(21)9-7-17)19-12-15(13-22)4-5-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1 |
InChI Key |
DQFCOLLBNWRTLO-BDQAORGHSA-N |
Isomeric SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=CC(=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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